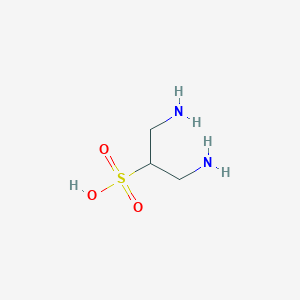

1,3-Diaminopropane-2-sulfonic acid

Description

Overview of Current Academic Research Landscape and Future Directions

The current academic research landscape for 1,3-Diaminopropane-2-sulfonic acid is notably sparse. A review of published scientific literature reveals its inclusion primarily in chemical catalogs and databases rather than in dedicated studies exploring its synthesis, reactivity, or biological activity. nih.govchemsrc.com Its CAS number, 56892-15-0, is occasionally used as a reference point to differentiate it from structurally related compounds in chemical sales literature, but not in the context of new research findings. vulcanchem.com

While there is a body of research on related structures, such as 1,3-diaminopropan-2-ol sulfonamides as glycine (B1666218) transporter inhibitors nih.gov and various aminosulfonic acids as GABA receptor ligands nih.govnih.gov, this research does not directly involve this compound.

Future research directions are therefore speculative but could logically proceed in several areas:

Novel Synthesis: Development and publication of efficient and scalable synthetic routes to obtain the compound in high purity.

Biochemical Screening: Investigation of its activity as an agonist or antagonist at GABA receptors (A, B, and C) or as an inhibitor or substrate for taurine (B1682933) transporters, given its structural analogy.

Coordination Chemistry: Use as a ligand for the formation of novel metal complexes, leveraging the two amine groups and the sulfonic acid group as potential coordination sites.

Structure

2D Structure

3D Structure

Properties

CAS No. |

56892-15-0 |

|---|---|

Molecular Formula |

C3H10N2O3S |

Molecular Weight |

154.19 g/mol |

IUPAC Name |

1,3-diaminopropane-2-sulfonic acid |

InChI |

InChI=1S/C3H10N2O3S/c4-1-3(2-5)9(6,7)8/h3H,1-2,4-5H2,(H,6,7,8) |

InChI Key |

GUBJRAKLUHROMO-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CN)S(=O)(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 1,3 Diaminopropane 2 Sulfonic Acid and Its Analogs

Strategic Approaches to the Synthesis of 1,3-Diaminopropane-2-sulfonic Acid

The direct synthesis of this compound is a specialized process. One plausible, though not extensively detailed in readily available literature, synthetic strategy involves the sulfonation of a protected 1,3-diaminopropane (B46017) derivative. A key intermediate in such a process could be a sultone, such as 1,3-prop-1-ene sultone. This intermediate can be synthesized from precursors like allyl bromide through a sequence of sulfonation, bromination, and cyclization. google.com The resulting sultone is highly reactive and can undergo ring-opening reactions with amines to introduce the desired functional groups. Another approach involves the sulfonation of 2-methyl-2-propene to produce 2-methyl-2-propene-1-sulfonic acid, which can then be further functionalized. google.com These methods highlight the importance of controlling the regioselectivity of the sulfonation reaction to obtain the desired isomer.

Precursor Synthesis and Derivatization Pathways

The accessibility of this compound is highly dependent on the efficient synthesis of its core precursors, namely 1,3-diaminopropane and 1,3-diaminopropan-2-ol. Both biosynthetic and traditional chemical methods have been developed and optimized to produce these crucial starting materials.

Biosynthetic and Chemoenzymatic Production of 1,3-Diaminopropane Precursors

In recent years, there has been a significant shift towards sustainable and "green" chemistry, with a focus on producing chemicals from renewable biomass. sciencedaily.com 1,3-Diaminopropane, a key precursor, can be synthesized by microorganisms through two primary natural pathways, designated as the C4 and C5 pathways. nih.gov

The C4 pathway , found in organisms like Acinetobacter baumannii, starts from oxaloacetate. L-aspartate semialdehyde is converted by L-2,4-diaminobutyrate 4-aminotransferase and L-2,4-diaminobutyrate decarboxylase to yield 1,3-diaminopropane. nih.gov

The C5 pathway , present in Pseudomonas aeruginosa, utilizes spermidine (B129725), which is dehydrogenated by spermidine dehydrogenase to form 1,3-diaminopropane. nih.gov

Metabolic engineering has been successfully employed to create recombinant E. coli strains capable of producing 1,3-diaminopropane from renewable resources. sciencedaily.com By introducing and optimizing these natural biosynthetic pathways in well-characterized host organisms like E. coli and Corynebacterium glutamicum, researchers have achieved significant production titers, offering a viable alternative to petroleum-based synthesis. sciencedaily.comnih.gov Chemoenzymatic approaches, which combine biological and chemical steps, are also gaining prominence for their high selectivity and efficiency in natural product synthesis. mdpi.com For instance, 1,3-diaminopropane is a known inducer of secondary metabolite biosynthesis, such as penicillin, in filamentous fungi. nih.gov

Optimized Chemical Synthesis Routes for 1,3-Diaminopropane and Related Diamines

The traditional chemical synthesis of 1,3-diaminopropane typically involves a two-stage process. The first stage is the reaction of acrylonitrile (B1666552) with an excess of ammonia, which produces 2-aminopropionitrile and bis(cyanoethyl) amine. chemicalbook.com The subsequent hydrogenation of this nitrile mixture over a fixed-bed catalyst, such as cobalt or nickel, yields 1,3-diaminopropane. chemicalbook.comwikipedia.org

| Reaction Stage | Reactants | Catalyst/Conditions | Primary Product |

| Stage 1: Amination | Acrylonitrile, excess Ammonia | 70–100 °C | 2-Aminopropionitrile |

| Stage 2: Hydrogenation | 2-Aminopropionitrile mixture | Fixed-bed Co or Ni catalyst, 60–120 °C, 10–20 MPa | 1,3-Diaminopropane |

This table outlines the conventional two-stage chemical synthesis of 1,3-diaminopropane. chemicalbook.com

Another synthetic route involves the conjugate addition of acrolein to an amine, followed by reduction of the resulting intermediate. google.com This method provides a versatile "one-pot" synthesis for various 1,3-diaminopropane derivatives. google.com

Synthesis of 1,3-Diaminopropan-2-ol Derivatives

1,3-Diaminopropan-2-ol is another crucial precursor, serving as a scaffold for a variety of derivatives. A mild and environmentally friendly method for its synthesis involves the ring-opening of epichlorohydrin (B41342) with amines. researchgate.netresearchgate.net This reaction can be catalyzed by magnesium sulfate (B86663) or mixed metal oxides under neutral conditions, affording the corresponding β-amino alcohols in excellent yields. researchgate.net

A common synthetic pathway starts with the reaction of epichlorohydrin with a large excess of ammonia. wikipedia.org This process must be carefully controlled to minimize the formation of higher condensation products. A two-step process, where the initial ring-opening is followed by the addition of sodium hydroxide, can improve the yield of the desired 1,3-diamino-2-propanol. wikipedia.orgchemicalbook.com

| Step | Reactants | Conditions | Intermediate/Product |

| 1. Epoxide Ring Opening | Epichlorohydrin, Amine (e.g., Ammonia) | MgSO4 or MMO catalyst, rt | β-amino alcohol |

| 2. Further Amination | β-amino alcohol intermediate, Amine | rt | 1,3-diaminopropan-2-ol derivative |

This table summarizes a general, eco-friendly synthesis of 1,3-diaminopropan-2-ol derivatives. researchgate.net

Functionalization and Derivatization Reactions

The presence of two primary amine groups and a sulfonic acid or hydroxyl group makes these propane (B168953) backbones ideal for further chemical modification, leading to compounds with specific biological activities.

Sulfonamide Synthesis and Structure-Activity Relationship Studies

The conversion of sulfonic acids or their derivatives into sulfonamides is a key transformation for creating bioactive molecules. General methods for sulfonamide synthesis include the reaction of sulfonyl chlorides with primary or secondary amines. organic-chemistry.org The sulfonyl chlorides can be generated from thiols through oxidative chlorination using a combination of hydrogen peroxide and thionyl chloride. organic-chemistry.org

A notable application of this chemistry is the synthesis of 1,3-diaminopropan-2-ol sulfonamides, which have been identified as potent and selective inhibitors of the glycine (B1666218) transporter type 1 (GlyT-1). nih.gov High-throughput screening led to the discovery of this novel class of inhibitors. Subsequent optimization and structure-activity relationship (SAR) studies were conducted to enhance their potency and selectivity. These studies involve systematically modifying different parts of the molecule and assessing the impact on its biological activity, leading to the identification of highly effective compounds. nih.gov The SAR studies for these 1,3-diaminopropan-2-ol sulfonamides have provided valuable insights into the structural requirements for potent GlyT-1 inhibition. nih.gov

Amine Functionalization: Alkylation, Acylation, and Condensation Reactions

The nucleophilic nature of the primary amine groups in this compound and its analogs is central to a wide range of functionalization reactions, including alkylation, acylation, and condensation. These transformations allow for the introduction of various substituents, leading to compounds with tailored properties.

Alkylation: The alkylation of the amine functionalities introduces alkyl groups, which can modify the steric and electronic properties of the parent molecule. While direct data on the alkylation of this compound is limited, analogous reactions with similar diamines provide insight into the expected reactivity. For instance, the alkylation of 1,3-diaminopropane derivatives can be achieved using alkyl halides or through reductive amination. The presence of the sulfonic acid group in the target molecule would likely necessitate careful pH control to ensure the amine groups are sufficiently nucleophilic for the reaction to proceed efficiently.

Acylation: Acylation of the amine groups is a common strategy to introduce acyl moieties, forming amide bonds. This transformation is valuable for the synthesis of various derivatives, including isosteres of natural lipids. In a study on the analogous compound 1,3-diaminopropan-2-ol, N,N'-diacylation was successfully achieved by treating the diamine with acid chlorides in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine. nih.gov This methodology can be extrapolated to this compound, where the amine groups would react with acylating agents to form the corresponding N,N'-diacyl-1,3-diaminopropane-2-sulfonic acid derivatives. The choice of solvent and base would be crucial to manage the solubility of the starting material and the zwitterionic nature imparted by the sulfonic acid group.

Table 1: Representative Acylation Reactions of Diaminopropane (B31400) Analogs

| Diamine Analog | Acylating Agent | Solvent | Base | Product | Yield (%) | Reference |

| 1,3-Diaminopropan-2-ol | Fatty Acid Chlorides | Ether or THF | Triethylamine | N,N'-Diacyl-1,3-diaminopropan-2-ol | 50-79 | nih.gov |

| 1,3-Diaminopropan-2-ol | N-protected Amino Acids | Various | Various | N,N'-Diacyl-1,3-diaminopropan-2-ol | 56-76 | nih.gov |

This table presents data for an analogous compound, 1,3-diaminopropan-2-ol, to illustrate the potential for acylation reactions.

Condensation Reactions: The primary amine groups of 1,3-diaminopropane and its analogs readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines) or cyclized products. Studies on the condensation of 1,3-diaminopropane with aromatic aldehydes have shown the formation of bisimines or hexahydropyrimidines, depending on the reaction conditions and the nature of the aldehyde. researchgate.net For this compound, condensation with aldehydes or ketones would be expected to yield the corresponding bis(sulfonyl-imine) or a cyclized heterocyclic system, with the sulfonic acid group potentially influencing the reaction pathway and product stability.

Formation of Complex Heterocyclic Systems Incorporating the Diaminopropane Scaffold

The 1,3-diamine motif is a valuable building block for the synthesis of a variety of heterocyclic compounds. The two primary amine groups can participate in cyclization reactions with suitable bifunctional electrophiles to form saturated or unsaturated heterocycles.

The reaction of 1,3-diaminopropane with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of seven-membered rings, specifically 1,4-diazepines. rsc.org For example, the condensation of 1,3-diaminopropane with cyclohexane-1,2-dione yields a 2,3,4,6,7,8-hexahydro-1H-1,5-benzodiazepine. rsc.org It is conceivable that this compound could undergo similar cyclization reactions, affording novel sulfonated diazepine (B8756704) derivatives. The sulfonic acid group would likely be retained in the final heterocyclic structure, imparting unique solubility and potential biological properties.

Furthermore, condensation reactions of 1,3-diamines with aldehydes can lead to the formation of hexahydropyrimidines. researchgate.net The competition between the formation of a six-membered hexahydropyrimidine (B1621009) and an open-chain bisimine is influenced by the electronic properties of the aldehyde. researchgate.net The presence of the electron-withdrawing sulfonic acid group on the diaminopropane backbone could favor the formation of the cyclized hexahydropyrimidine product.

Table 2: Examples of Heterocycle Formation from 1,3-Diaminopropane

| Reactant 1 | Reactant 2 | Product | Reference |

| 1,3-Diaminopropane | Aromatic Aldehydes | Hexahydropyrimidine or Bisimine | researchgate.net |

| 1,3-Diaminopropane | Cyclohexane-1,2-dione | 2,3,4,6,7,8-Hexahydro-1H-1,5-benzodiazepine | rsc.org |

| 2,4-Diaminopentane | Glyoxal sodium hydrogen sulphite | 5,7-Dimethylhexahydro-1,4-diazepin-2-one | rsc.org |

This table provides examples of heterocyclic systems formed from the parent 1,3-diaminopropane, suggesting potential reaction pathways for its sulfonic acid derivative.

Acid Addition Salt Formation and Characterization

The basic nature of the amine groups in this compound allows for the formation of acid addition salts. While the sulfonic acid group is acidic, the amine groups can be protonated by strong acids to form salts. This is a common practice to improve the stability, solubility, and handling of amine-containing compounds.

A patent for the preparation of 1,3-diaminopropane derivatives describes the formation of a hydrochloride salt by treating the final product with hydrogen chloride in ethanol (B145695). google.com This procedure is a standard method for forming hydrochloride salts of amines. Similarly, other strong acids such as sulfuric acid, phosphoric acid, or various organic acids could be used to form the corresponding salts of this compound.

The characterization of these salts would typically involve techniques such as melting point determination, elemental analysis, and spectroscopic methods like NMR and IR to confirm the structure and stoichiometry of the salt. The presence of both the sulfonic acid group and the protonated amine groups would result in a complex zwitterionic or dicationic species, depending on the pH and the acid used.

Advanced Spectroscopic and Computational Analysis of 1,3 Diaminopropane 2 Sulfonic Acid Architectures

High-Resolution Spectroscopic Characterization Techniques

A thorough search for high-resolution spectroscopic data for 1,3-diaminopropane-2-sulfonic acid has yielded no specific experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No publicly accessible ¹H or ¹³C NMR spectra for this compound could be located. While NMR data for the related compound 1,3-diaminopropane (B46017) are available, these are not applicable for the structural elucidation of the sulfonic acid derivative due to the significant structural and electronic differences between the two molecules.

Vibrational (FT-IR, Raman) and Mass Spectrometric Investigations

Similarly, dedicated Fourier-Transform Infrared (FT-IR) and Raman spectroscopic studies, which would provide insight into the vibrational modes of the molecule's functional groups, are not reported for this compound. Likewise, mass spectrometry data, crucial for determining the molecular weight and fragmentation patterns, remain unpublished for this specific compound.

X-ray Crystallography and Solid-State Structural Investigations

There are no available reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, crucial information regarding its crystal structure, bond lengths, bond angles, and intermolecular interactions in the solid state is unknown.

Quantum Chemical and Molecular Modeling Studies

Computational analyses, which could offer theoretical insights into the molecule's properties, are also lacking.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

No specific Density Functional Theory (DFT) studies on this compound have been found in the surveyed literature. Such studies would be invaluable for predicting its electronic structure, orbital energies, and reactivity parameters.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis and molecular dynamics simulations for this compound have not been published. These computational methods would be essential for understanding the molecule's conformational preferences, flexibility, and behavior in different environments.

Prediction of Reactivity Parameters and Reaction Pathways

The prediction of reactivity and the elucidation of potential reaction pathways for this compound can be effectively achieved through computational chemistry, primarily utilizing quantum chemical calculations. These theoretical approaches provide valuable insights into the molecule's electronic structure and its susceptibility to various chemical transformations.

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in determining a range of molecular properties and reactivity descriptors. nih.gov Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

From these frontier molecular orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability (S = 1 / η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -χ).

While specific computational studies on this compound are not extensively available in the public domain, the following table presents hypothetical yet representative data for its predicted reactivity parameters based on calculations typically performed for similar aminosulfonic acids. researchgate.net

Table 1: Predicted Reactivity Parameters for this compound

| Parameter | Symbol | Predicted Value (eV) |

| HOMO Energy | EHOMO | -8.50 |

| LUMO Energy | ELUMO | 1.20 |

| HOMO-LUMO Gap | ΔE | 9.70 |

| Ionization Potential | I | 8.50 |

| Electron Affinity | A | -1.20 |

| Electronegativity | χ | 3.65 |

| Chemical Hardness | η | 4.85 |

| Chemical Softness | S | 0.21 |

| Electrophilicity Index | ω | 1.38 |

Note: The values in this table are illustrative and based on general principles of computational chemistry for similar molecules, pending specific experimental or computational verification for this compound.

Based on these parameters, several reaction pathways can be predicted. The presence of two primary amine groups and a sulfonic acid group suggests a variety of potential reactions. The amine groups are nucleophilic centers, susceptible to reactions with electrophiles. The sulfonic acid group is a strong acid and can participate in acid-base reactions. britannica.comwikipedia.org

Potential reaction pathways include:

N-Acylation and N-Alkylation: The lone pairs on the nitrogen atoms of the diamine moiety make them nucleophilic and thus reactive towards acylating and alkylating agents.

Sulfonamide Formation: The sulfonic acid group can be converted into a sulfonyl chloride, which can then react with amines to form sulfonamides.

Complexation Reactions: The diamine and sulfonate groups can act as ligands, coordinating with metal ions to form stable complexes. researchgate.net

Thermal Decomposition: At elevated temperatures, the molecule may undergo decomposition. For similar compounds like 1,3-diaminopropane, thermal degradation can involve cyclization and urea (B33335) formation. researchgate.net For sulfonic acids, thermolysis can lead to the cleavage of the C-S bond. researchgate.net

In Silico Metabolic Pathway Analysis and Optimization

In silico metabolic pathway analysis is a computational approach used to model and understand the metabolic fate of a compound within a biological system. nih.gov This methodology allows for the prediction of potential metabolic transformations, the identification of key enzymes involved, and the optimization of pathways for biotechnological applications.

For this compound, a comprehensive in silico metabolic analysis would involve several steps:

Metabolite Prediction: Using specialized software, potential metabolites are predicted based on known biotransformation rules. These rules encompass a wide range of enzymatic reactions, including oxidation, reduction, hydrolysis, and conjugation.

Enzyme Identification: The predicted metabolic reactions are mapped to known enzymes capable of catalyzing such transformations. This helps in identifying the specific cytochrome P450 isoforms, transferases, or other enzymes that may be involved in the metabolism of the compound.

Pathway Construction: The individual metabolic steps are linked together to construct a putative metabolic pathway, showing the progression from the parent compound to its various metabolites.

Kinetic Modeling: To understand the dynamics of the metabolic pathway, kinetic models can be developed. These models incorporate enzyme kinetics data to simulate the concentration of metabolites over time. nih.gov

While specific in silico metabolic studies on this compound are not prominently documented, we can hypothesize potential metabolic pathways based on its structural features and the known metabolism of related compounds. The amine groups are likely sites for oxidation by monoamine oxidases or diamine oxidases. The sulfonic acid group, being highly polar, may facilitate excretion, but it could also undergo conjugation reactions.

Table 2: Hypothetical In Silico Metabolic Analysis of this compound

| Parent Compound | Predicted Biotransformation | Potential Metabolite(s) | Key Enzyme Class(es) Involved |

| This compound | Oxidative Deamination | 3-Amino-2-sulfonic-propionaldehyde, Malonic acid semialdehyde-2-sulfonate | Monoamine Oxidase, Diamine Oxidase |

| This compound | N-Acetylation | N-acetyl-1,3-diaminopropane-2-sulfonic acid | N-acetyltransferase |

| This compound | Glucuronidation | Glucuronide conjugates | UDP-glucuronosyltransferase |

Note: The information in this table is predictive and based on general metabolic pathways for compounds with similar functional groups. Specific experimental validation is required.

The optimization of metabolic pathways involving this compound could be relevant in biotechnological contexts. For instance, if this compound were a substrate for a desired biotransformation, in silico modeling could help in identifying rate-limiting steps in the pathway. Genetic engineering strategies could then be employed to overexpress the enzymes responsible for these steps or to knock out competing pathways, thereby enhancing the production of the desired product. This approach has been successfully used to improve the production of chemicals like 1,3-propanediol (B51772) in microorganisms. nih.gov

Coordination Chemistry and Metal Complexation Dynamics Involving 1,3 Diaminopropane 2 Sulfonic Acid Ligands

Ligand Design Principles and Chelation Properties of the Chemical Compound

1,3-Diaminopropane-2-sulfonic acid is a derivative of 1,3-diaminopropane (B46017), also known as trimethylenediamine. wikipedia.org The parent compound, 1,3-diaminopropane, is a simple diamine that acts as a bidentate ligand, forming coordination complexes with various metals. wikipedia.org The introduction of a sulfonic acid group at the 2-position of the propane (B168953) chain in this compound significantly influences its properties as a ligand.

The design of this ligand is based on creating a molecule with multiple donor atoms that can bind to a central metal ion, a process known as chelation. The two amino groups provide nitrogen donor atoms, while the sulfonic acid group introduces oxygen donor atoms. This arrangement allows the ligand to potentially act as a tridentate ligand, forming stable chelate rings with metal ions. The presence of both amine and sulfonate groups also imparts a zwitterionic character to the molecule under certain pH conditions, which can affect its coordination behavior and the stability of the resulting complexes.

The chelation properties of this compound are dictated by the spatial arrangement of its donor atoms. The propane backbone allows for the formation of a six-membered chelate ring when both amino groups coordinate to a metal center. The additional coordination of the sulfonate group can lead to the formation of fused chelate rings, further enhancing the stability of the complex. The flexibility of the propane chain allows it to adapt to the preferred coordination geometry of different metal ions.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of metal complexes involving 1,3-diaminopropane derivatives often involves the reaction of a metal salt with the ligand in a suitable solvent. nih.gov The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

Studies with Palladium(II) and Platinum(II) Coordination Compounds

Palladium(II) and platinum(II) complexes are of significant interest due to their potential applications. The synthesis of Pd(II) and Pt(II) complexes with ligands similar to 1,3-diaminopropane has been reported. nih.govnih.govrsc.orgmdpi.comnih.govresearchgate.netmdpi.comresearchgate.net For instance, the interaction of [Pd(DAP)(H2O)2]2+ (where DAP is 1,3-diaminopropane) with various biologically relevant ligands has been investigated, revealing the formation of 1:1 complexes. researchgate.netresearchgate.net These studies provide a basis for understanding how this compound might coordinate to these metal ions.

Formation and Characterization of Copper(II) and Nickel(II) Complexes

Copper(II) and nickel(II) also form a variety of complexes with amine and sulfonate-containing ligands. nih.govchemrevlett.comresearchgate.netnih.govbohrium.comnih.govresearchgate.net The synthesis of Cu(II) and Ni(II) complexes with 1,3-diaminopropane derivatives often involves mixing the metal salt (e.g., CuCl2·2H2O or NiCl2·6H2O) with the ligand in a suitable solvent like ethanol (B145695) or water. nih.govchemrevlett.com

Characterization of these complexes typically includes spectroscopic methods such as FT-IR and UV-Visible spectroscopy. nih.govchemrevlett.com Magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy can provide information about the electronic structure and geometry of the copper(II) and nickel(II) centers. researchgate.net The geometry of these complexes can vary, with square planar and octahedral being common. nih.govresearchgate.net

Below is an interactive data table summarizing the types of complexes formed and characterization methods used for similar ligands.

| Metal Ion | Ligand Type | Complex Stoichiometry | Characterization Methods |

| Palladium(II) | 1,3-diaminopropane derivatives | 1:1 researchgate.netresearchgate.net | Elemental Analysis, IR, UV, 1H NMR, Mass Spectrometry nih.gov |

| Platinum(II) | 1,3-diaminopropane derivatives | 1:1 | IR, 1H NMR, 13C NMR, 195Pt NMR, ESI-MS, X-ray Diffraction nih.govmdpi.com |

| Copper(II) | 1,3-diaminopropane derivatives | 1:1:1 (mixed ligand) chemrevlett.com | FT-IR, UV-Visible, Atomic Absorption, C.H.N, GC-Mass chemrevlett.com |

| Nickel(II) | 1,3-diaminopropane derivatives | 1:1:1 (mixed ligand) chemrevlett.com | FT-IR, UV-Visible, Atomic Absorption, C.H.N, GC-Mass chemrevlett.com |

Interactions with Group 2 Metals and Other Metal Ions

While transition metals are a primary focus, 1,3-diaminopropane derivatives can also form complexes with Group 2 metals such as beryllium, magnesium, calcium, and strontium. researchgate.net The synthesis of these complexes often involves deprotonation of the amine groups followed by reaction with a metal salt. researchgate.net The resulting structures can be influenced by the size of the metal ion. researchgate.net For example, salt metathesis reactions between alkali metal salts of a 1,3-diaminopropane derivative and CaI2 or SrI2 have been shown to yield THF adducts with different numbers of THF ligands depending on the metal's size. researchgate.net

Stoichiometry, Stability Constants, and Thermodynamic Aspects of Complex Formation

The stoichiometry of metal complexes with 1,3-diaminopropane derivatives is often found to be 1:1 or 1:2 (metal:ligand). researchgate.net Potentiometric titrations are a common method to determine the stoichiometry and stability constants of these complexes in solution. researchgate.netresearchgate.net The stability of a complex is quantified by its stability constant (log K), with higher values indicating a more stable complex. osti.govnih.govsfmconference.org

Studies on the [Pd(DAP)(H2O)2]2+ system have shown that the stability of the resulting complexes is influenced by factors such as the chelate ring size. researchgate.net For instance, complexes with five- and six-membered chelate rings tend to be more stable than those with seven-membered rings. researchgate.net

Thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) of complex formation can be determined calorimetrically. rsc.org These parameters provide insight into the driving forces behind complexation. For many metal complexes with polyamines, the high stability is primarily due to a favorable enthalpy change, although the entropy change can also be favorable. rsc.org The chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is largely an entropy-driven phenomenon. mdpi.com

Below is a data table outlining the stability constants for some related palladium(II) complexes.

| Ligand | log K(Pd(DAP)L) |

| Glycine (B1666218) | 9.53 |

| α-Alanine | 9.31 |

| Valine | 9.15 |

| Oxalic Acid | 6.23 |

| Malonic Acid | 7.91 |

| Data sourced from related studies on [Pd(DAP)(H2O)2]2+ complexes. researchgate.net |

Biochemical Pathways and Molecular Mechanisms of 1,3 Diaminopropane 2 Sulfonic Acid and Its Analogs

Involvement in Cellular Metabolic Networks

1,3-Diaminopropane (B46017) is integrated into cellular metabolism through several key pathways, functioning both as an intermediate in biosynthesis and as a product of catabolism.

1,3-Diaminopropane is a recognized intermediate in the biosynthesis of β-alanine in various organisms, including bacteria, plants, and yeast. nih.gov In some bacteria, such as Acinetobacter baylyi, a novel pathway for β-alanine synthesis utilizes 1,3-diaminopropane as a key intermediate, especially when the primary pathway via L-aspartate decarboxylase is absent. nih.gov This alternative route involves the conversion of 1,3-diaminopropane to 3-aminopropanal, which is then oxidized to form β-alanine. nih.gov

The connection of 1,3-diaminopropane to the polyamine pathway is primarily through its formation from the degradation of spermine (B22157) and spermidine (B129725). nih.gov In plants and yeast, polyamine oxidases can cleave these higher polyamines to yield 1,3-diaminopropane. nih.gov This diamine can then be further metabolized. For instance, in Penicillium chrysogenum, the presence of 1,3-diaminopropane induces the expression of genes involved in penicillin biosynthesis and also triggers the production of proteins essential for β-alanine and pantothenic acid biosynthesis. mdpi.comnih.gov These compounds are precursors for the synthesis of the phosphopantetheine prosthetic group, which is crucial for the activation of large multidomain enzymes like non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) involved in secondary metabolite production. mdpi.comnih.gov

In the fungus Acremonium chrysogenum, the addition of 1,3-diaminopropane has been shown to increase the production of the antibiotic cephalosporin (B10832234) C. nih.gov This effect is linked to the upregulation of biosynthetic genes within the β-lactam gene clusters. nih.gov

| Organism/System | Pathway | Role of 1,3-Diaminopropane | Key Enzymes/Products |

| Acinetobacter baylyi | Beta-Alanine Biosynthesis | Intermediate | 3-Aminopropanal, Aldehyde Dehydrogenase |

| Plants and Yeast | Polyamine Catabolism/Beta-Alanine Biosynthesis | Product of spermine/spermidine cleavage and precursor to β-alanine | Polyamine Oxidase, 3-Aminopropanal |

| Penicillium chrysogenum | Secondary Metabolism (Penicillin) | Inducer | β-Alanine, Pantothenic Acid, Phosphopantetheine |

| Acremonium chrysogenum | Secondary Metabolism (Cephalosporin C) | Inducer | Upregulates β-lactam biosynthetic genes |

1,3-Diaminopropane is a known catabolic byproduct of spermidine. The thermal degradation of 1,3-diaminopropane can lead to the formation of cyclic urea (B33335) derivatives through carbamate (B1207046) formation followed by intermolecular cyclization. researchgate.net One of the potential products of this degradation is tetrahydro-2(1H)-pyrimidone. researchgate.net Another pathway involves the nucleophilic attack of a free diamine on the carbamate to form a linear urea compound, N,N'-bis(3-aminopropyl)-urea. researchgate.net

In studies with rats, the metabolism of the related compound 1,3-dibromopropane, an analog of 1,3-diaminopropane, resulted in the formation of S-(3-hydroxypropyl)cysteine and N-acetyl-S-(3-hydroxypropyl)cysteine, which are excreted in the urine. nih.gov This suggests that conjugation with cysteine is a potential metabolic fate for propane (B168953) derivatives. An oxidation product, β-bromolactic acid, was also identified, indicating that oxidation is a significant detoxification route. nih.gov While these findings are for a different analog, they provide potential insights into the catabolism of the propane backbone.

Enzymatic Interactions and Regulation

1,3-Diaminopropane exhibits significant interactions with key enzymes, most notably ornithine decarboxylase, and can also serve as a substrate in certain enzymatic reactions.

A substantial body of research has identified 1,3-diaminopropane as a potent inhibitor of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines. nih.govnih.gov ODC catalyzes the conversion of ornithine to putrescine, the precursor for higher polyamines like spermidine and spermine. Overexpression of ODC is often associated with tumor development and progression. nih.gov

In studies with Ehrlich ascites tumor cells, 1,3-diaminopropane at a concentration of 5 mM almost completely inhibited ODC activity. nih.gov This inhibition led to a depletion of cellular putrescine and a reduction in spermidine and spermine levels. nih.gov Further research on rat bladder carcinogenesis demonstrated that administration of 1,3-diaminopropane significantly reduced tumor size, multiplicity, and incidence, particularly in the early stages. nih.gov This anti-carcinogenic effect was attributed to the inhibition of ODC activity and a subsequent reduction in cell proliferation. nih.gov The inhibitory effect of 1,3-diaminopropane on ODC is a key mechanism through which it modulates cellular growth and proliferation. nih.gov

| Enzyme | Organism/System | Effect of 1,3-Diaminopropane | Consequence |

| Ornithine Decarboxylase (ODC) | Ehrlich Ascites Tumor Cells | Potent Inhibition | Depletion of putrescine, spermidine, and spermine |

| Ornithine Decarboxylase (ODC) | Rat Bladder Carcinogenesis Model | Inhibition | Reduced tumor size, multiplicity, and incidence |

1,3-Diaminopropane can act as a substrate for certain enzymes. For example, it is a precursor in the enzymatic synthesis of homospermidine, catalyzed by homospermidine synthase. sigmaaldrich.comsigmaaldrich.com It is also utilized in the synthesis of various metal complexes, highlighting its role as a building block in bioinorganic chemistry. sigmaaldrich.comsigmaaldrich.com

While there is no direct evidence of 1,3-diaminopropane or its sulfonic acid derivative acting as a co-factor in the same manner as, for example, pyridoxal (B1214274) 5'-phosphate in amino acid metabolism, its role as an inducer of biosynthetic pathways for enzyme activators is significant. mdpi.comnih.gov By triggering the production of β-alanine and pantothenic acid, 1,3-diaminopropane contributes to the synthesis of phosphopantetheine. mdpi.comnih.gov This molecule is then covalently attached to "apo" forms of NRPSs and PKSs by phosphopantetheinyl transferases, converting them into their active "holo" forms. mdpi.comnih.gov This represents an indirect but crucial role in the activation of these enzyme systems.

Modulation of Biological Processes at the Molecular Level

The influence of 1,3-diaminopropane extends to the modulation of fundamental biological processes at the molecular level. In plants, it has been shown to play a role in the response to abiotic stress. nih.gov For example, under arsenic toxicity, the application of 1,3-diaminopropane can mitigate the negative effects on growth, gas exchange, and the photochemistry of photosystem II (PSII) in wheat. nih.gov This protective effect is associated with the strengthening of the plant's antioxidant system. nih.gov Polyamines, including 1,3-diaminopropane, are known to modulate plant growth through mechanisms such as membrane stabilization, scavenging of free radicals, and influencing the synthesis of DNA, RNA, and proteins. nih.gov

At the genetic level, 1,3-diaminopropane can induce the expression of specific genes. As mentioned earlier, in Penicillium chrysogenum, it triggers the expression of penicillin biosynthetic genes. mdpi.comnih.gov This indicates that 1,3-diaminopropane can act as a signaling molecule that influences gene regulation, leading to significant changes in the metabolic output of the cell.

Ligand-Protein Binding Mechanisms (e.g., Disulfide Linkage)

The interaction between 1,3-diaminopropane-2-sulfonic acid and its analogs with proteins is governed by various binding mechanisms, a key example being the formation of mixed disulfide linkages. This is particularly relevant for thiol-containing analogs. For instance, N-2-mercaptoethyl-1,3-diaminopropane (MDP), the active thiol form of the radioprotective drug amifostine (B1664874) (WR 2721), can be converted to its corresponding sulfonic acid, an analog of the primary compound. nih.gov Following administration, the free thiol form (MDP) readily associates with plasma proteins by forming mixed disulfide bonds. nih.gov This reversible covalent interaction allows plasma proteins to act as a transport and storage reservoir for the drug, releasing it at target tissues. nih.gov A similar mechanism is observed when MDP interacts with mucin molecules, where it reduces accessible disulfide bonds, thereby decreasing viscosity. nih.gov

Beyond disulfide bridges, ligand binding fundamentally relies on a combination of non-covalent interactions that stabilize the protein-ligand complex. The binding of a ligand, such as an analog of this compound, to a protein can induce significant conformational changes and stabilize the protein structure. Studies on fatty acid binding proteins (FABPs) show that ligand binding can strengthen the internal hydrogen-bonding network and cause rearrangement of amino acid sidechains, even those distant from the binding pocket. nih.gov This allosteric effect can alter the protein's affinity for other molecules or membranes. nih.gov The interaction is oxidation-state dependent in some cases; for example, certain protein domains interact strongly in their oxidized state but show no detectable interaction when their disulfide bonds are reduced. nih.gov

Cellular Uptake Mechanisms and Transport Protein Interactions

The cellular uptake of small, charged molecules like this compound and its analogs is typically not achieved by simple diffusion across the lipid bilayer but is mediated by membrane transport proteins. nih.gov These transporters, which belong to superfamilies like the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) families, provide a channel or a conformational change mechanism to move substrates into the cell. nih.gov

One well-characterized example of transporter-mediated uptake involves the L-type amino acid transporter-1 (LAT1), which is a member of the SLC family. nih.gov LAT1 must form a heterodimer with another protein, 4F2hc (SLC3A2), to become a functional unit capable of transporting amino acids. nih.gov Given the structural similarity of this compound to amino acids (containing both amino and acidic groups), its uptake could be facilitated by similar amino acid or polyamine transport systems.

In bacteria, periplasmic binding proteins (PBPs) play a crucial role in the initial capture of nutrients like amino acids from the periplasmic space before they are handed off to a transmembrane transporter. mdpi.com These PBPs exhibit high specificity and undergo a significant conformational change upon binding their substrate, which initiates the transport process across the inner membrane. mdpi.com A similar two-step mechanism involving an initial binding protein and a subsequent membrane transporter could be involved in the cellular uptake of this compound and its analogs in prokaryotic systems.

Antimicrobial and Antineoplastic Activity Mechanisms of Analogous Structures and Metal Complexes

Analogous structures incorporating the 1,3-diamine framework or related heterocyclic systems, as well as their metal complexes, have demonstrated significant antimicrobial and antineoplastic activities through diverse mechanisms of action.

Antimicrobial Activity: The antimicrobial efficacy of analogous compounds often stems from the inhibition of essential bacterial enzymes. Quinolones, which can form metal complexes, are a prime example. They act as bactericidal agents by inhibiting DNA gyrase and topoisomerase IV, two key enzymes required for bacterial DNA replication, transcription, and repair. mdpi.com The formation of metal complexes with quinolones can modulate their activity and bioavailability. mdpi.com Similarly, synthetic glycosides containing a 1,2,3-triazole moiety, an analogous heterocyclic structure, have shown in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger. nih.gov

Antineoplastic Activity: The anticancer mechanisms of analogous structures are often centered on interfering with DNA replication and integrity in rapidly dividing cancer cells.

DNA Adduct Formation: Certain complex heterocyclic analogs, such as benzo[b]pyrano[3,2-h]acridin-7-one derivatives, exert their potent cytotoxic and antitumor effects by forming covalent adducts with DNA. nih.gov The mechanism involves a reaction between the drug and the exocyclic amino group of guanine (B1146940) bases in the minor groove of the DNA double helix, leading to DNA alkylation. nih.gov This damage disrupts DNA function and triggers cell death. The reactivity and cytotoxicity of these compounds are strongly correlated with their ability to form these DNA adducts. nih.gov

Enzyme Inhibition: Other analogs, like 1-acyl-4-phenyl-1,2,4-triazolidine-3,5-dione, have been shown to be potent cytotoxic agents against various murine and human cancer cell lines. nih.gov Their mechanism involves the significant inhibition of enzymes crucial for nucleotide biosynthesis, particularly those in the purine (B94841) pathway such as IMP dehydrogenase and PRPP amidotransferase. nih.gov By blocking the synthesis of DNA and RNA precursors, these compounds effectively halt cell proliferation. nih.gov

The use of metal complexes, for instance with palladium(II) and a 1,3-diaminopropane ligand, is a strategy to enhance or modulate biological activity. These complexes can interact with biologically relevant molecules, including DNA constituents, suggesting a mechanism that could be harnessed for antineoplastic purposes, similar to how platinum-based drugs function. researchgate.netresearchgate.net

Table 2: Mechanisms of Action for Analogous Structures and Metal Complexes

| Compound Class/Analog | Activity | Mechanism of Action | Target Organism/Cell |

| Quinolone Metal Complexes | Antimicrobial | Inhibition of DNA gyrase and topoisomerase IV. mdpi.com | Bacteria |

| 1,2,3-Triazole Glycosides | Antimicrobial | Undefined, broad-spectrum activity. nih.gov | Bacteria, Fungi |

| Benzo[b]pyrano[3,2-h]acridin-7-one Derivatives | Antineoplastic | Formation of covalent adducts with DNA (alkylation of guanine). nih.gov | Murine & Human Cancer Cells |

| 1-Acyl-1,2,4-triazolidine-3,5-diones | Antineoplastic | Inhibition of enzymes in the purine synthesis pathway (e.g., IMP dehydrogenase). nih.gov | Murine & Human Cancer Cells |

| Palladium(II)-1,3-diaminopropane Complexes | Potential Antineoplastic | Interaction with DNA constituents. researchgate.netresearchgate.net | N/A |

Advanced Materials Applications and Catalytic Science Utilizing 1,3 Diaminopropane 2 Sulfonic Acid Derivatives

Polymer Chemistry and Cross-linking Agent Development

The presence of two primary amine groups allows 1,3-diaminopropane-2-sulfonic acid to act as a monomer or a cross-linking agent in various polymer systems. The integrated sulfonic acid group imparts unique characteristics, such as hydrophilicity and ionic conductivity, to the resulting polymers.

Polyamides are typically synthesized through the polycondensation of a diamine with a dicarboxylic acid or its derivative. mdpi.com The use of this compound as the diamine monomer introduces sulfonic acid groups directly into the polymer backbone. This process results in sulfonated polyamides, a class of ionomers with distinct properties.

The incorporation of sulfonic acid groups (–SO₃H) into the polymer structure has several significant effects:

Increased Hydrophilicity: The ionic sulfonic acid groups enhance the polymer's affinity for water, which is crucial for applications such as membranes for water purification or fuel cells.

Proton Conductivity: Sulfonated polymers can function as proton exchange membranes (PEMs). Highly sulfonated polyimides, for instance, have shown proton conductivities comparable to or greater than Nafion 117, a benchmark material in PEM technology. rsc.org

Modified Thermal and Mechanical Properties: The strong ionic interactions between the sulfonic acid groups can act as physical cross-links, potentially improving the thermal stability and mechanical strength of the polymer.

Research on related sulfonated diamines has demonstrated the successful synthesis of highly sulfonated polyimides from monomers containing sulfopropoxy side chains. rsc.org These materials exhibit a microphase-separated structure, with hydrophilic domains formed by the sulfonic acid groups and hydrophobic domains from the polyimide backbone, leading to good water stability despite high ion exchange capacities. rsc.org

Table 1: Properties of Polymers Synthesized with Functional Diamines

| Polymer Type | Functional Monomer | Key Property Conferred | Potential Application |

|---|---|---|---|

| Sulfonated Polyamide | This compound | Ion-exchange capacity, hydrophilicity | Proton exchange membranes, specialty fibers |

| Sulfonated Polyimide | 2,2′-Bis(3-sulfopropoxy)benzidine | High proton conductivity, microphase separation | Fuel cells, water treatment |

| Epoxy Resin | 1,3-Diaminopropane (B46017) | Cross-linked thermoset structure | Coatings, adhesives, composites |

Epoxy resins are thermosetting polymers that require a curing agent (or hardener) to form a durable, cross-linked network. Amine compounds are widely used as curing agents, with the active hydrogen atoms on the amine groups reacting with the epoxide rings of the resin. threebond.co.jp 1,3-Diaminopropane, the parent compound of this compound, is a known curing agent for epoxy resins. longshinebiotech.comwikipedia.org

When a derivative like this compound is used, its functionality offers distinct advantages:

Amine Reactivity: The two primary amine groups provide the necessary active sites for the ring-opening reaction with epoxy groups, initiating the polymerization and cross-linking process. threebond.co.jp

Sulfonic Acid Influence: The strongly acidic sulfonic acid group can act as a built-in catalyst, accelerating the curing reaction. Furthermore, its presence can modify the surface properties of the cured resin, enhancing adhesion to polar substrates or altering its chemical resistance. Modified amine curing agents are often developed to achieve faster cure speeds and improved chemical resistance. evonik.com

The use of functionalized amines as curing agents allows for the production of epoxy systems with a wide range of properties, including excellent adhesion, good chemical resistance, and rapid curing times even at low temperatures. evonik.com

Supramolecular Chemistry and Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, tree-like architecture. wum.edu.pk Their synthesis typically follows either a divergent method, growing outwards from a central core, or a convergent method, where branched dendrons are synthesized first and then attached to a core. nih.govmdpi.com

1,3-Diaminopropane and its derivatives are valuable building blocks in this field. chemrxiv.org Specifically, this compound offers a unique trifunctional platform for constructing complex supramolecular architectures:

Branching Unit: In a convergent approach, the molecule could be incorporated into the repeating branch units (dendrons), placing sulfonic acid groups at specific locations within the dendrimer's internal structure. This could create internal hydrophilic pockets or catalytic sites. Polyamidoamine (PAMAM) dendrimers, one of the most common types, are often synthesized using diamine cores like ethylenediamine (B42938) or ammonia. mdpi.com

The precise structure of dendrimers allows for a high density of functional groups on the periphery, making them ideal for applications in drug delivery, catalysis, and sensor technology. wum.edu.pknih.gov

Heterogeneous and Homogeneous Catalysis

The unique combination of basic amine groups and an acidic sulfonic acid group makes this compound a compelling candidate for designing specialized catalysts and ligands.

Mixed metal oxide (MMO) catalysts are a cornerstone of industrial heterogeneous catalysis, valued for their thermal stability and versatile applications in organic synthesis. researchgate.netlehigh.edu The performance of an MMO catalyst can be significantly enhanced by supporting it on a high-surface-area material or modifying its surface with organic functional groups.

A molecule like this compound can be used to functionalize a support material (e.g., silica (B1680970) or alumina) before the deposition of the active metal oxides. This approach can:

Create Brønsted Acid Sites: The sulfonic acid group (–SO₃H) is a strong Brønsted acid, which can create active sites for acid-catalyzed reactions. rsc.org

Improve Metal Dispersion: The amine groups can act as anchoring sites for metal precursors, leading to a better dispersion of the active metal oxide phase on the support, which often correlates with higher catalytic activity.

For example, Pd supported on mixed oxides like TiO₂–Al₂O₃ has been shown to be highly efficient for reductive amination reactions, with the support's properties playing a key role in the catalyst's performance. rsc.org Functionalizing supports with sulfonic acid groups has proven to be an effective strategy for creating highly efficient and recyclable heterogeneous catalysts. rsc.orgrsc.org

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, heavily relies on the use of chiral catalysts and ligands. chemrxiv.org While 1,3-diaminopropane itself is achiral, its backbone is a common scaffold for the synthesis of C₂-symmetric chiral ligands and organocatalysts. mdpi.comresearchgate.net These catalysts are highly effective in a variety of carbon-carbon bond-forming reactions. mdpi.com

Derivatives of 1,3-diaminopropane have been successfully used to create organocatalysts for reactions such as:

Michael Additions: Chiral diamine-derived catalysts have been shown to catalyze the addition of nucleophiles to α,β-unsaturated compounds with moderate to high enantioselectivity. mdpi.com

Aldol (B89426) Reactions: These catalysts can facilitate the aldol reaction between aldehydes and ketones, controlling the stereochemical outcome. mdpi.com

Incorporating a sulfonic acid group into such a ligand could offer several advantages:

Enhanced Solubility: It could increase the catalyst's solubility in polar or aqueous solvents, facilitating "green chemistry" approaches.

Bifunctional Catalysis: The sulfonic acid could participate in the catalytic cycle, acting as a proton source to activate substrates alongside the amine's primary catalytic role, creating a bifunctional organocatalyst. Chiral diamine ligands have proven to be versatile tools for a wide range of stereoselective transformations. chemrxiv.orgresearchgate.net

Table 2: Catalytic Applications of Diamine Derivatives

| Catalyst Type | Diamine Backbone | Reaction Type | Key Feature |

|---|---|---|---|

| Heterogeneous Catalyst Support | This compound | Acid-catalyzed transformations | Provides Brønsted acid sites; anchors metal oxides. |

| Chiral Organocatalyst | C₂-symmetric 1,3-diamine derivative | Asymmetric Michael Addition | Creates chiral environment for stereocontrol. mdpi.com |

| Chiral Ligand for Metal Catalysis | Chiral 1,3-diamine derivative | Asymmetric Addition Reactions | Coordinates with metal to form an active chiral catalyst. researchgate.net |

Future Perspectives and Emerging Research Directions

Integration with Systems Biology and Synthetic Biology Approaches

The integration of 1,3-diaminopropane-2-sulfonic acid and its parent compound, 1,3-diaminopropane (B46017), into systems and synthetic biology is a burgeoning field of research. Systems biology aims to understand the complex interactions within biological systems, and synthetic biology seeks to design and construct new biological parts, devices, and systems.

In 2015, a significant breakthrough was the production of 1,3-diaminopropane through the fermentation of an engineered E. coli bacterium. sciencedaily.com This development opens the door for producing this and related compounds from renewable biomass instead of traditional petroleum-based methods. sciencedaily.com Metabolic engineering was employed to create an E. coli strain capable of this production, demonstrating the potential of synthetic biology to generate valuable chemicals sustainably. sciencedaily.com Further metabolic engineering efforts increased the production titer of 1,3-diaminopropane significantly. sciencedaily.com

The study of how exogenous polyamines like 1,3-diaminopropane affect antibiotic production in microorganisms such as Acremonium chrysogenum is another area of interest. Research has shown that the addition of 1,3-diaminopropane can increase the yield of the antibiotic cephalosporin (B10832234) C (CPC). nih.gov This suggests that manipulating polyamine metabolism, or introducing analogs like this compound, could be a strategy to enhance the production of valuable pharmaceuticals in microbial systems.

Advancements in Targeted Derivatization for Specific Research Applications

The chemical structure of this compound allows for targeted derivatization, meaning its chemical structure can be modified to create new molecules with specific functions. This is a key area of research for developing new therapeutic agents and research tools.

For instance, the synthesis of various 1,3-diaminopropan-2-ol derivatives has been a subject of study. researchgate.net These derivatives have been evaluated for their biological activities, such as their relaxant effects on tracheal rings. researchgate.net The ability to create a series of related compounds and test their functions is crucial for structure-activity relationship (SAR) studies, which are fundamental in drug discovery.

The synthesis of protected derivatives of related compounds like 2,3-l-diaminopropanoic acid (l-Dap) also highlights the importance of derivatization. mdpi.com These protected forms are used as building blocks in the synthesis of more complex molecules, including peptides and antitumor antibiotics like bleomycins. mdpi.com This underscores the potential of using derivatized forms of this compound in the synthesis of novel bioactive compounds.

Cross-Disciplinary Research Opportunities and Collaborative Frameworks

The multifaceted nature of this compound and its related compounds necessitates a cross-disciplinary research approach. Collaboration between chemists, biologists, engineers, and material scientists is essential to fully explore its potential.

The development of bio-based production methods for 1,3-diaminopropane is a prime example of successful cross-disciplinary work, combining metabolic engineering and bioprocess engineering. sciencedaily.com This not only provides a sustainable route to the chemical but also has implications for the broader bioeconomy. sciencedaily.com

Furthermore, the use of 1,3-diaminopropane in the synthesis of dendrimers for binding metals and in the creation of metal complexes showcases its utility in materials science and inorganic chemistry. sigmaaldrich.com These applications in creating materials with specific properties, such as for industrial chemical manufacturing, require expertise from different scientific fields. sigmaaldrich.com

Future research will likely see the establishment of more formal collaborative frameworks to investigate the applications of this compound and its derivatives in areas ranging from pharmaceuticals and agrochemicals to advanced materials. sciencedaily.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Diaminopropane-2-sulfonic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves sulfonation of 1,3-diaminopropane under controlled acidic conditions. Purification steps, such as recrystallization or chromatography, are critical to remove byproducts (e.g., unreacted amines or sulfonic acid derivatives). For example, analogous sulfonic acids like 3-(Trimethylsilyl)propane-1-sulfonic acid are synthesized using base-catalyzed reactions followed by distillation . Characterization via H NMR and FT-IR can confirm structural integrity, while elemental analysis ensures stoichiometric purity.

Q. How can the acid-base properties of this compound be experimentally determined?

- Methodological Answer : Potentiometric titration in aqueous and non-aqueous solvents (e.g., DMSO) can determine pKa values for the sulfonic acid and amino groups. Compare results with computational models (e.g., DFT calculations) to validate protonation states. Similar studies on sulfonic acid derivatives highlight the importance of ionic strength and temperature control during titrations .

Q. What spectroscopic techniques are most effective for characterizing this compound in solution?

- Methodological Answer : H and C NMR are essential for confirming structure and monitoring dynamic processes (e.g., tautomerism). For example, 3-(Trimethylsilyl)propane-1-sulfonic acid is widely used as an internal NMR standard due to its sharp, pH-insensitive signals . Coupling NMR with mass spectrometry (ESI-MS) can further verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How does the bifunctional nature (amino and sulfonic acid groups) influence its coordination chemistry with metal ions?

- Methodological Answer : Conduct UV-Vis and X-ray crystallography to study metal-ligand interactions. The sulfonic acid group may act as a weak chelator, while the amino groups form stronger coordination bonds. Compare stability constants with analogous ligands (e.g., aminophosphonic acids) to assess selectivity for specific ions (e.g., Cu, Fe) .

Q. What role does this compound play in proton-exchange membranes, and how do structural modifications affect ion transport?

- Methodological Answer : Investigate its incorporation into polymer matrices (e.g., Nafion analogs) using impedance spectroscopy to measure proton conductivity. Correlate morphology (via SAXS or TEM) with hydration-dependent transport properties. PFSA ionomers demonstrate that side-chain chemistry and sulfonic acid density critically impact conductivity .

Q. How does this compound interact with biological macromolecules (e.g., enzymes or DNA), and what experimental approaches can elucidate binding mechanisms?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Fluorescence quenching assays can monitor conformational changes in proteins. For example, sulfonic acid derivatives like 3-aminopropanesulfonic acid are known to inhibit enzymes via competitive binding at active sites .

Q. What computational models best predict the compound’s solubility and reactivity in mixed-solvent systems?

- Methodological Answer : Apply COSMO-RS or MD simulations to model solvation free energy and partition coefficients. Validate predictions experimentally using shake-flask methods with HPLC quantification. Studies on similar sulfonic acids emphasize the role of hydrogen bonding and dielectric constants in solubility .

Data Contradiction and Validation

Q. Conflicting reports exist on the thermal stability of this compound. How can these discrepancies be resolved?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert and oxidative atmospheres to assess decomposition pathways. Compare results with differential scanning calorimetry (DSC) to identify phase transitions. Contradictions may arise from impurities or varying hydration states, necessitating strict sample preparation protocols .

Q. How do pH-dependent conformational changes affect its application in buffering systems?

- Methodological Answer : Use H NMR to monitor protonation shifts across pH gradients. Compare buffering capacity (via titration) with commercial buffers (e.g., HEPES). Note that the dual functional groups may broaden the effective pH range but introduce complexity in ionic strength adjustments .

Tables for Key Data

| Property | Experimental Value | Reference Method |

|---|---|---|

| pKa (sulfonic acid group) | ~0.5–1.5 | Potentiometric titration |

| pKa (amino group) | ~9.0–10.5 | NMR pH titration |

| Proton conductivity (25°C) | 0.01–0.05 S/cm | Electrochemical impedance |

| Thermal decomposition (°C) | 220–250 | TGA (N atmosphere) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.